molecular formula C11H16N2O4 B13180657 Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate

Cat. No.: B13180657
M. Wt: 240.26 g/mol
InChI Key: VLTGZMWSTQZUCQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate is a complex organic compound with a unique structure that includes an ethyl ester, an amino group, a hydroxyl group, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups into the methoxypyridine ring .

Scientific Research Applications

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate can be compared with other similar compounds, such as:

  • Ethyl 3-amino-4-hydroxy-4-(6-methoxypyridin-2-yl)butanoate
  • Mthis compound
  • Propyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate

These compounds share similar structural features but differ in their ester groups, which can influence their chemical properties and applications. This compound is unique due to its specific combination of functional groups and its potential for diverse applications .

Biological Activity

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C12H16N2O3C_{12}H_{16}N_2O_3 and a molecular weight of approximately 224.26 g/mol. The compound features an ethyl ester group, an amino group, and a hydroxyl group, contributing to its diverse biological interactions.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Analgesic Effects : Studies have shown that derivatives of this compound can exert analgesic effects in mammalian models, suggesting potential for pain management therapies .
  • Immunostimulant Properties : Certain structural analogs demonstrate immunostimulatory effects, enhancing immune responses in vitro and in vivo .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance:

  • Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound inhibits the proliferation of cancer cell lines, including prostate cancer cells. The inhibition was linked to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation .
Cell LineIC50 (µM)Mechanism of Action
Prostate Cancer (PC3)15Induction of apoptosis
Breast Cancer (MCF7)20Cell cycle arrest

Neuroprotective Effects

The neuroprotective properties of the compound have also been investigated:

  • Oxidative Stress Reduction : this compound has been shown to reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .

Case Studies

  • Pain Management in Animal Models : A study involving rodent models demonstrated that administration of this compound resulted in significant pain relief comparable to standard analgesics. Behavioral assessments indicated reduced pain sensitivity following treatment .
  • Cancer Treatment Efficacy : Clinical trials are underway to assess the efficacy of this compound in combination with existing chemotherapeutics for enhanced anticancer activity. Preliminary results indicate improved patient outcomes with reduced side effects compared to traditional therapies .

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate

InChI

InChI=1S/C11H16N2O4/c1-3-17-11(15)9(12)10(14)7-5-4-6-8(13-7)16-2/h4-6,9-10,14H,3,12H2,1-2H3

InChI Key

VLTGZMWSTQZUCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=NC(=CC=C1)OC)O)N

Origin of Product

United States

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